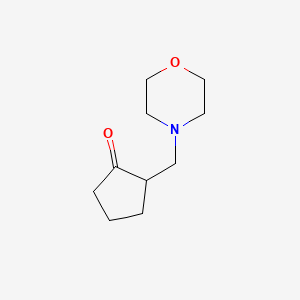
Cyclopentanone, 2-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-(4-morpholinylmethyl)- is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanone, where a morpholinylmethyl group is attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(4-morpholinylmethyl)- typically involves the reaction of cyclopentanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclopentanone, formaldehyde, and morpholine are reacted together to form the desired product. The reaction is usually carried out under acidic conditions to facilitate the formation of the morpholinylmethyl group.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-(4-morpholinylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism by which Cyclopentanone, 2-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets. The morpholinylmethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound, which lacks the morpholinylmethyl group.
Cyclopentenone: A related compound with a double bond in the ring structure.
Morpholine: The amine component of the compound.
Uniqueness
Cyclopentanone, 2-(4-morpholinylmethyl)- is unique due to the presence of both the cyclopentanone ring and the morpholinylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
56858-94-7 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-2-9(10)8-11-4-6-13-7-5-11/h9H,1-8H2 |
Clave InChI |
YALDANVUGNKEOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


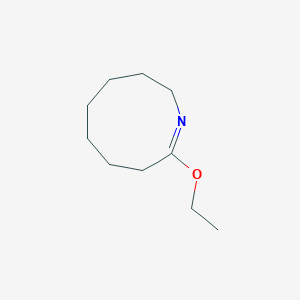
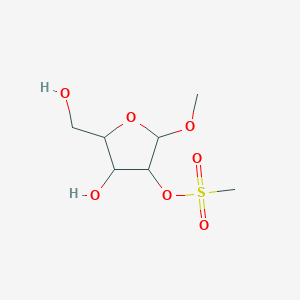

![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
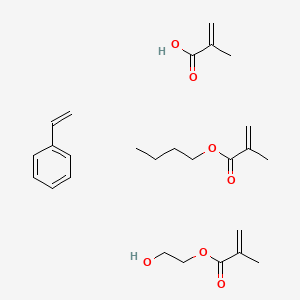
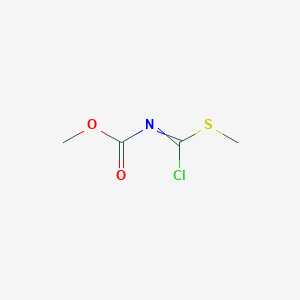
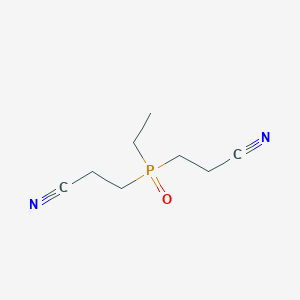
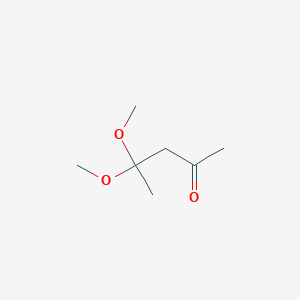
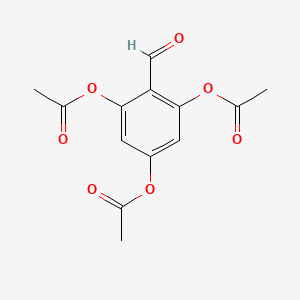
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)
